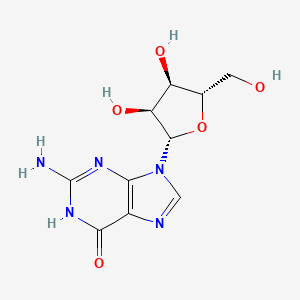

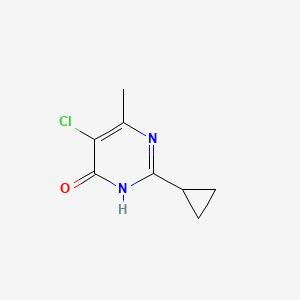

![molecular formula C11H10N2O2 B1460708 2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile CAS No. 1019120-04-7](/img/structure/B1460708.png)

2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile

Vue d'ensemble

Description

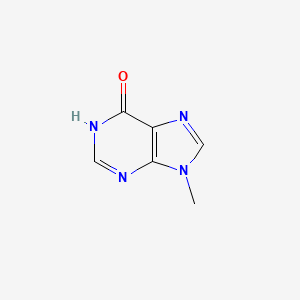

“2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile” is a chemical compound with the molecular formula C11H10N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of 2-aminoalcohols with aldehydes and ketones . The ready availability of chiral amino alcohols by reduction of amino acids enables the synthesis of chiral oxazolidines . Oxazolidines are prone to hydrolysis, the reverse of their syntheses .Molecular Structure Analysis

The molecular structure of similar compounds contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the Goldberg coupling reaction . This reaction is used to achieve the amidation of aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile” include a molecular weight of 202.21 g/mol.Applications De Recherche Scientifique

Synthetic Chemistry and Crystallography

- Oxazolidinones, such as "2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile," are extensively utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in asymmetric synthesis. The study of crystal structures of oxazolidinecarbohydrazides reveals insights into weak interactions like C-H···O, C-H···π, and π-π stacking interactions which play crucial roles in the formation of complex molecular architectures (Nogueira et al., 2015).

- The chiral oxazolidin-2-one-derived Reissert compound showcases the utility of oxazolidinones in diastereoselective reactions, providing a pathway to novel organic compounds with defined stereochemistry (Evain et al., 2002).

Medicinal Chemistry and Pharmacology

- Novel oxazolidinones have been identified as potent antibacterial agents with an improved safety profile, indicating their potential as therapeutic agents against resistant bacterial strains (Gordeev & Yuan, 2014).

- The synthesis and evaluation of various oxazolidin-2-one derivatives have been pursued for their potential in treating diseases, with studies focusing on their synthesis methodologies and biological activities. These compounds are explored for their applications in enzyme inhibition, antibacterial activity, and as building blocks for more complex molecular structures (Yadav & Pawar, 2014).

Enzymatic Synthesis and Kinetic Modeling

- The enzymatic synthesis of oxazolidin-2-ones using immobilized lipases has been studied for creating multifunctional compounds that exhibit a wide range of biological and pharmacological activities. This research highlights the potential for green chemistry approaches in synthesizing complex organic molecules (Yadav & Pawar, 2014).

Mécanisme D'action

Target of Action

Similar compounds, such as oxazolidinone derivatives, have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .

Mode of Action

It’s suggested that there’s a clear preference for (s)-configuration at the oxazolidinone core, indicating a specific interaction with fxa .

Pharmacokinetics

Similar compounds have been noted for their good oral bioavailability , suggesting that this compound might also possess favorable pharmacokinetic properties.

Result of Action

If it acts as an inhibitor of fxa, it could potentially prevent the formation of blood clots, thereby exerting an antithrombotic effect .

Safety and Hazards

Orientations Futures

The future directions for research on “2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their potential uses in medical applications, such as anticoagulant therapy . Additionally, more research could be done to improve the efficiency and yield of their synthesis .

Propriétés

IUPAC Name |

2-[(2-oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-7-9-3-1-2-4-10(9)8-13-5-6-15-11(13)14/h1-4H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGVANSYVXRQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

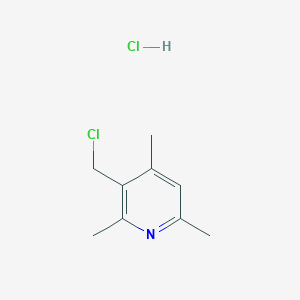

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B1460625.png)

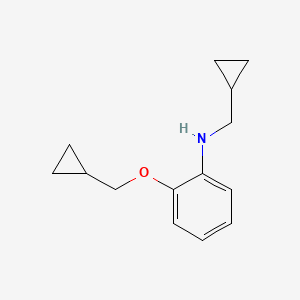

![6-(Chloromethyl)-2-[(4-methoxyphenoxy)methyl]pyrimidin-4-ol](/img/structure/B1460646.png)

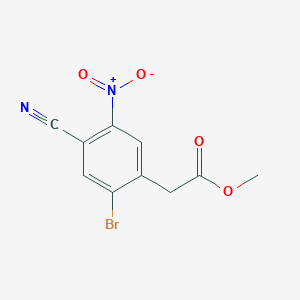

![1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1460647.png)